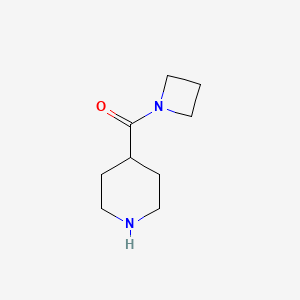

4-(Azetidin-1-ylcarbonyl)piperidine

Descripción

BenchChem offers high-quality 4-(Azetidin-1-ylcarbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-ylcarbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

azetidin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHOGCGLTKEWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Structural and Pharmacological Profile of 4-(Azetidin-1-ylcarbonyl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of strained heterocycles is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(Azetidin-1-ylcarbonyl)piperidine represents a highly versatile, dual-pharmacophore building block. By combining the basic, easily functionalized piperidine ring with the conformationally restricted azetidine amide, this scaffold provides researchers with a powerful tool to fine-tune lipophilicity, enhance metabolic stability, and enforce precise spatial vectors for receptor engagement.

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic workflows for this compound, providing actionable insights for drug development professionals.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical profiling is the foundational step in rational drug design. The following table summarizes the core quantitative data for this building block[1].

| Property | Value |

| IUPAC Name | Azetidin-1-yl(piperidin-4-yl)methanone |

| CAS Number | 957054-79-4 |

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| Topological Polar Surface Area (TPSA) | 32.3 Ų |

| Hydrogen Bond Donors | 1 (Piperidine NH) |

| Hydrogen Bond Acceptors | 2 (Amide Carbonyl, Piperidine N) |

| Structural Class | Secondary Amine / Cyclic Amide |

Structural Rationale: The "Ring on It" Paradigm

The incorporation of the azetidine amide into the piperidine scaffold is not merely a structural variation but a calculated thermodynamic and pharmacokinetic strategy.

-

Conformational Rigidity & Entropic Optimization : The strained nature of the four-membered azetidine ring restricts the conformational freedom of the amide bond. This locks the molecule into a pre-organized presentation, significantly lowering the entropic penalty upon binding to a biological target[2],[3].

-

Metabolic Stability : As highlighted in authoritative studies on small aliphatic rings in medicinal chemistry, cyclic and conformationally restricted azetidine amides are substantially more resistant to enzymatic hydrolysis (e.g., by amidases) and oxidative N-dealkylation than their linear acyclic counterparts[4].

-

Ligand Lipophilicity Efficiency (LLE) : Replacing larger rings (like pyrrolidine or piperidine) with an azetidine systematically lowers the lipophilicity (LogP) while maintaining polar surface area, which often translates to improved membrane permeability and reduced off-target liabilities[2].

Synthetic Workflows & Self-Validating Protocols

To utilize 4-(Azetidin-1-ylcarbonyl)piperidine in late-stage functionalization, it is typically synthesized from commercially available Boc-isonipecotic acid and azetidine hydrochloride. As a best practice, every synthetic step must be governed by causality and self-validation.

Step-by-Step Methodology: Amide Coupling & Deprotection

-

Step 1: Activation and Coupling

-

Procedure: Dissolve 1.0 eq of Boc-isonipecotic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the activated ester. Add 1.2 eq of azetidine hydrochloride and stir for 2 hours.

-

Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling hindered secondary amines, minimizing racemization or side reactions. DIPEA acts as a non-nucleophilic base to liberate the free amine from azetidine hydrochloride without competing for the activated ester. DMF ensures complete solvation of the highly polar salts.

-

Self-Validating Checkpoint: Quench an aliquot in water, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the starting material ([M+H]⁺ = 230.14) and the emergence of the intermediate mass ([M+H]⁺ = 269.17) confirm coupling success.

-

-

Step 2: Boc Deprotection

-

Procedure: Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the TFA salt of the product.

-

Causality: TFA provides a clean, self-scavenging deprotection of the Boc group, while DCM ensures complete solubility of the polar intermediate.

-

Self-Validating Checkpoint: Following TFA removal, subject the crude product to TLC (10% MeOH in DCM with 1% NH₄OH). A positive ninhydrin stain (yielding a distinct purple spot) confirms the presence of the liberated secondary piperidine amine.

-

Figure 1: Two-step synthetic workflow for 4-(Azetidin-1-ylcarbonyl)piperidine via amide coupling.

Application in Target Pathways: STAT3 and MAGL Inhibition

The azetidine-piperidine motif has proven instrumental in overcoming pharmacokinetic hurdles in several challenging therapeutic targets.

-

STAT3 Inhibitors : In the optimization of direct STAT3 inhibitors (advancing from earlier leads like BP-1-102), incorporating azetidine amides significantly improved cellular potency and physicochemical properties[5],[6]. The rigid azetidine structure precisely orients the pharmacophore to block the SH2 domain, preventing STAT3 dimerization and subsequent DNA binding[5].

-

MAGL Inhibitors : In the development of monoacylglycerol lipase (MAGL) inhibitors, azetidine-piperazine di-amides were discovered as potent, reversible inhibitors. The specific geometry of the azetidine-amide carbonyl allows deep access into the oxyanion hole of MAGL, forming a critical hydrogen bond with the backbone amide NH of Met123, adjacent to the catalytic Ser122[7].

Figure 2: Canonical JAK-STAT signaling pathway and intervention by azetidine-based inhibitors.

References

-

Journal of Medicinal Chemistry (ACS). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". ACS Publications. URL: [Link]

-

Bioorganic & Medicinal Chemistry Letters. "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors". PubMed. URL: [Link]

-

Med. Chem. Commun. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". National Institutes of Health (PMC). URL: [Link]

Sources

- 1. 957054-79-4|Azetidin-1-yl(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Azetidin-1-ylcarbonyl)piperidine: Synthesis, Characterization, and Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational drug design. The molecule 4-(azetidin-1-ylcarbonyl)piperidine represents a thoughtful conjugation of two such "privileged structures": the piperidine ring and the azetidine ring. While a specific CAS Registry Number for this exact molecule is not prominently documented, suggesting its status as a novel or specialized chemical entity, its constituent parts are deeply embedded in the architecture of numerous approved therapeutics.[1][2] This guide, therefore, serves as a technical primer on its synthesis, characterization, and potential applications, providing a foundational understanding for its exploration in medicinal chemistry.

The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[2][3] Conversely, the azetidine ring, a strained four-membered heterocycle, has gained significant traction for its role as a "bioisostere" and a conformational constraint, often introduced to enhance receptor affinity and fine-tune pharmacokinetic profiles.[1][4] The amide linkage between these two rings in 4-(azetidin-1-ylcarbonyl)piperidine creates a rigid, yet versatile, building block with significant potential for generating novel chemical matter.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H16N2O | Based on structural components. |

| Molecular Weight | 168.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for small molecule amides. |

| Solubility | Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderate aqueous solubility. | The presence of two nitrogen atoms and a carbonyl group can act as hydrogen bond acceptors, while the piperidine ring enhances solubility. |

| Chemical Stability | The amide bond is generally stable under physiological conditions. The azetidine ring, while strained, is significantly more stable than an aziridine ring.[4] | Amide bonds are robust, and the azetidine ring's stability is sufficient for most pharmaceutical applications. |

Strategic Synthesis: Amide Bond Formation

The most logical and efficient synthetic route to 4-(azetidin-1-ylcarbonyl)piperidine is through a standard amide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of a piperidine precursor and the secondary amine of azetidine.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol outlines a common and effective method for the synthesis of 4-(azetidin-1-ylcarbonyl)piperidine.

Step 1: Activation of Piperidine-4-carboxylic Acid

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable activating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used (1.1-1.5 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).

-

Remove the excess activating agent and solvent under reduced pressure to yield the crude piperidine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to facilitate the nucleophilic attack by the less reactive azetidine nitrogen.

Step 2: Amide Coupling with Azetidine

-

Dissolve the crude piperidine-4-carbonyl chloride in an anhydrous aprotic solvent like DCM.

-

In a separate flask, dissolve azetidine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

-

Cool the azetidine solution to 0 °C in an ice bath.

-

Slowly add the solution of piperidine-4-carbonyl chloride to the azetidine solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Trustworthiness: The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation. The use of a non-nucleophilic base prevents it from competing with azetidine in reacting with the acyl chloride.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure 4-(azetidin-1-ylcarbonyl)piperidine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(azetidin-1-ylcarbonyl)piperidine.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 4-(azetidin-1-ylcarbonyl)piperidine, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the protons on both the piperidine and azetidine rings. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbon environments of the two heterocyclic rings.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching its molecular formula (C9H16N2O).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹), and the absence of the broad O-H stretch from the starting carboxylic acid.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(azetidin-1-ylcarbonyl)piperidine scaffold is a promising starting point for the development of novel therapeutics due to the favorable properties conferred by its constituent rings.

-

Central Nervous System (CNS) Agents: Both piperidine and azetidine are found in numerous CNS-active drugs.[1] The piperidine ring can improve blood-brain barrier penetration, while the azetidine can provide conformational rigidity to enhance binding to specific neurological targets.

-

Enzyme Inhibitors: The rigid amide linkage and the defined three-dimensional shape of the molecule make it an attractive scaffold for designing enzyme inhibitors, where precise orientation within a binding pocket is critical.

-

GPCR Ligands: The ability to functionalize the piperidine nitrogen allows for the exploration of interactions with G-protein coupled receptors (GPCRs), a major class of drug targets.

Logical Relationship Diagram: From Scaffold to Application

Caption: Relationship between core scaffolds, properties, and applications.

Conclusion

While 4-(azetidin-1-ylcarbonyl)piperidine may not be a widely cataloged compound, its rational design based on two privileged heterocyclic scaffolds makes it a molecule of significant interest for medicinal chemists. The synthetic route to this compound is straightforward, relying on well-established amide coupling methodologies. Its predicted physicochemical properties, combined with the known pharmacological benefits of the azetidine and piperidine rings, position this scaffold as a valuable building block for the discovery of novel therapeutics across various disease areas. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising chemical entity.

References

-

ChemBK. 4-(azetidin-1-yl)piperidine. Available from: [Link]

-

University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

Sources

A Technical Guide to Characterizing the Receptor Binding Affinity of 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives for Muscarinic Acetylcholine Receptors

An in-depth technical guide on the receptor binding affinity of compounds containing the 4-(Azetidin-1-ylcarbonyl)piperidine core.

Introduction: The Emergence of the 4-(Azetidin-1-ylcarbonyl)piperidine Scaffold in Muscarinic Receptor Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide array of biological macromolecules. When functionalized, such as in the case of the 4-(Azetidin-1-ylcarbonyl)piperidine core, it gives rise to a new class of molecules with distinct three-dimensional shapes and electronic properties. The azetidinone ring, a four-membered lactam, is another structural motif of significant interest due to its presence in beta-lactam antibiotics and its diverse biological activities.[3]

While the receptor binding profile of the standalone 4-(Azetidin-1-ylcarbonyl)piperidine is not extensively documented, this core structure has emerged as a key intermediate in the synthesis of selective antagonists for G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors (mAChRs).[4][5] The five subtypes of mAChRs (M1-M5) are implicated in a multitude of physiological processes, and their modulation holds therapeutic promise for treating neurological disorders, cardiovascular diseases, and other conditions.[6][7] Specifically, selective M2 receptor antagonists, for which piperidine-based structures have shown high affinity, can enhance the release of acetylcholine in the brain, a strategy being explored for cognitive enhancement.[4][5]

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity of novel compounds derived from the 4-(Azetidin-1-ylcarbonyl)piperidine scaffold, with a focus on their interaction with muscarinic acetylcholine receptors. We will delve into the theoretical underpinnings of receptor-ligand interactions and present detailed, field-proven protocols for key binding assays, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance.

Pillar I: The Theoretical Framework of Receptor Binding Affinity

A ligand's affinity for its receptor is a measure of the strength of the non-covalent interactions between the two molecules. This is a critical parameter in drug discovery as it often correlates with the potency of a drug. The primary metrics used to quantify binding affinity are:

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value indicates a higher binding affinity.

-

Inhibition Constant (Ki): In competitive binding assays, the Ki is the dissociation constant of the inhibitor (the test compound). It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

-

IC50: This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radiolabeled ligand. The IC50 value is dependent on the concentration of the radioligand used in the assay.

These parameters are governed by the law of mass action, which describes the balance between the association and dissociation of the ligand and receptor at equilibrium.

Pillar II: Methodologies for Quantifying Binding Affinity

The selection of an appropriate assay to determine binding affinity depends on several factors, including the nature of the receptor, the availability of labeled ligands, and the desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions.[8][9] They are considered the gold standard for determining the affinity of a compound for a GPCR.[9]

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. The amount of radioligand bound to the receptor is then measured, and the data is used to determine the IC50 of the test compound, from which the Ki can be calculated.

Objective: To determine the Ki of a novel 4-(Azetidin-1-ylcarbonyl)piperidine derivative for the human M2 muscarinic acetylcholine receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.

-

Test Compound: A novel derivative of 4-(Azetidin-1-ylcarbonyl)piperidine.

-

Non-specific Binding Control: A high concentration of a known, unlabeled M2 antagonist (e.g., atropine).

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.5.

-

Filtration Apparatus: A cell harvester with glass fiber filter plates.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of [3H]-NMS (typically at or below its Kd for the M2 receptor).

-

Varying concentrations of the test compound.

-

For total binding wells, add only buffer and [3H]-NMS.

-

For non-specific binding wells, add buffer, [3H]-NMS, and a saturating concentration of the non-specific binding control (e.g., atropine).

-

-

Initiation of Reaction: Add the M2 receptor membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive fluorescence polarization assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance is a label-free optical technique used to monitor molecular interactions in real-time. [10][11]It provides detailed information on the kinetics of binding (association and dissociation rates) and the affinity of the interaction. [10][11]

In a typical SPR experiment, one of the interacting molecules (the receptor) is immobilized on a sensor chip surface. The other molecule (the analyte, which is the test compound) is flowed over the surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Objective: To determine the binding kinetics (kon and koff) and affinity (KD) of a novel 4-(Azetidin-1-ylcarbonyl)piperidine derivative for a muscarinic receptor.

Materials:

-

SPR Instrument: e.g., a Biacore system.

-

Sensor Chip: A sensor chip suitable for protein immobilization (e.g., a CM5 chip).

-

Receptor: Purified muscarinic receptor.

-

Test Compound: A novel derivative of 4-(Azetidin-1-ylcarbonyl)piperidine.

-

Running Buffer: A buffer compatible with both the receptor and the test compound.

Procedure:

-

Receptor Immobilization: Immobilize the purified muscarinic receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

-

Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

-

Association and Dissociation Monitoring: Monitor the SPR signal in real-time during the injection (association phase) and after the injection (dissociation phase).

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon (KD = koff / kon).

Caption: Workflow for a Surface Plasmon Resonance experiment.

Pillar III: Data Presentation and Interpretation

For a comprehensive understanding of the structure-activity relationship (SAR), it is crucial to present the binding data in a clear and organized manner. A summary table is an effective way to compare the binding affinities of a series of compounds against different receptor subtypes.

Hypothetical Binding Data for 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives

| Compound ID | R-Group Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2 Selectivity (M1/M2) | M3 Selectivity (M1/M3) |

| AZ-Pip-001 | -H | 150 | 10 | 250 | 15 | 0.6 |

| AZ-Pip-002 | -CH3 | 120 | 5 | 200 | 24 | 0.6 |

| AZ-Pip-003 | -Phenyl | 200 | 50 | 400 | 4 | 0.5 |

| AZ-Pip-004 | -Cl | 100 | 8 | 150 | 12.5 | 0.67 |

Interpretation:

The hypothetical data in the table suggests that small alkyl substitutions at the R-group (e.g., -CH3 in AZ-Pip-002) may enhance both affinity and selectivity for the M2 receptor over the M1 and M3 subtypes. A bulky aromatic substitution (e.g., -Phenyl in AZ-Pip-003) appears to decrease affinity for all tested subtypes. This type of analysis is fundamental for guiding the lead optimization process in drug discovery.

Conclusion: A Multi-faceted Approach to Characterizing Binding Affinity

The 4-(Azetidin-1-ylcarbonyl)piperidine core represents a promising scaffold for the development of novel muscarinic receptor ligands. A thorough characterization of the binding affinity of derivatives of this core is essential for understanding their therapeutic potential. This guide has outlined three robust methodologies for this purpose: radioligand binding assays, fluorescence polarization, and surface plasmon resonance. Each of these techniques offers unique advantages, and a comprehensive understanding of a compound's binding profile is often best achieved by employing a combination of these approaches. By following the detailed protocols and data analysis guidelines presented herein, researchers can confidently and accurately determine the receptor binding affinity of their novel compounds, thereby accelerating the drug discovery and development process.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.ed.ac.uk [journals.ed.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

using 4-(Azetidin-1-ylcarbonyl)piperidine as a pharmaceutical building block

An In-Depth Guide to the Application of 4-(Azetidin-1-ylcarbonyl)piperidine in Pharmaceutical Development

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. Saturated heterocycles are cornerstones of medicinal chemistry, with the piperidine ring being one of the most ubiquitous motifs found in approved pharmaceuticals.[1][2] Its conformational flexibility and metabolic stability make it a highly reliable scaffold.[3] Concurrently, smaller, more constrained ring systems have gained significant traction for their ability to impart unique and desirable physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized to enhance aqueous solubility, introduce structural rigidity, and improve metabolic stability by increasing the fraction of sp³ centers.[4][5][6]

This guide focuses on the strategic application of 4-(Azetidin-1-ylcarbonyl)piperidine , a building block that synergistically combines the robust, well-validated piperidine core with the advantageous properties of an azetidinyl amide. This hybrid scaffold offers researchers a powerful tool to navigate complex structure-activity relationships (SAR) and optimize drug-like properties. We will explore the underlying scientific rationale for its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss its impact on pharmacological profiles.

Section 1: Rationale for Use — Physicochemical and Pharmacological Insights

The decision to employ 4-(Azetidin-1-ylcarbonyl)piperidine is grounded in established medicinal chemistry principles. The moiety is not merely a linker but an active contributor to the molecule's overall profile.

1.1 The Piperidine Core: A Validated Anchor The piperidine ring is a six-membered heterocycle that serves as an excellent, metabolically stable framework.[3] Its chair-like conformations allow for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Introducing chiral centers on the piperidine ring can further refine this three-dimensional positioning, enhancing binding affinity and selectivity.[7] The nitrogen atom provides a convenient handle for chemical modification, allowing for the exploration of a wide chemical space.

1.2 The Azetidinyl Amide: A Unique Modulator The azetidine ring, while also a saturated heterocycle, offers distinct advantages stemming from its inherent ring strain and compact structure.[8]

-

Improved Solubility: Compared to more lipophilic groups like a pyrrolidinyl or piperidinyl amide, the smaller, more polar azetidine ring can enhance aqueous solubility—a critical parameter for achieving good oral bioavailability.[5]

-

Metabolic Stability: The azetidine motif can improve stability towards oxidative metabolism, a common liability for other cyclic amines.[5]

-

Structural Rigidity and Novel Vectors: The constrained nature of the four-membered ring reduces the number of available conformations, which can decrease the entropic penalty upon binding to a target.[9] This rigidity also presents unique exit vectors for further substitution, allowing chemists to probe regions of a binding pocket that might be inaccessible with more conventional groups.

-

Reduced Lipophilicity: In an era where drug candidates often suffer from "molecular obesity" and high lipophilicity (which can lead to off-target effects and poor pharmacokinetics), the azetidine moiety serves as a less lipophilic alternative to larger cyclic amines.[10]

The amide linkage itself provides a hydrogen bond acceptor and contributes to the planarity and polarity of the immediate microenvironment. The combination within 4-(Azetidin-1-ylcarbonyl)piperidine thus creates a building block with a stable piperidine core for broad scaffold attachment and an azetidinyl amide "warhead" to fine-tune polarity, solubility, and target interactions.

Physicochemical Data Summary

| Property | Value (Predicted) | Significance for Drug Discovery |

| Molecular Weight | 168.23 g/mol | Low molecular weight starting point, allowing for significant further modification without exceeding typical "rule of five" limits. |

| cLogP | 0.2 - 0.6 | Indicates a favorable balance of lipophilicity, suggesting good potential for both aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 32.6 Ų | Contributes to favorable transport properties and solubility. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and azetidine nitrogen can engage in crucial interactions with biological targets. |

| pKa (Piperidine N) | ~9.5 - 10.5 | The basic piperidine nitrogen can be protonated at physiological pH, influencing solubility and potential for ionic interactions. |

Section 2: Core Synthetic Applications & Protocols

The true utility of a building block lies in its synthetic versatility. 4-(Azetidin-1-ylcarbonyl)piperidine is primarily used by leveraging the reactivity of its secondary piperidine nitrogen.

Workflow for Incorporating the Building Block

Caption: General synthetic routes for functionalizing the piperidine nitrogen.

Protocol 1: N-Alkylation via Reductive Amination

This is one of the most robust and widely used methods for functionalizing secondary amines. It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild, selective hydride source.

Rationale for Method Selection: Reductive amination offers high yields and functional group tolerance. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild, does not reduce the aldehyde/ketone starting material at an appreciable rate, and is not water-sensitive, simplifying the reaction setup.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 4-(Azetidin-1-ylcarbonyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration), add the desired aldehyde or ketone (1.1 eq).

-

pH Adjustment (Optional but Recommended): Add acetic acid (1-2 eq) to the mixture. This catalyzes the formation of the iminium ion intermediate, accelerating the reaction.

-

Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for iminium formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is essential for synthesizing compounds where the piperidine nitrogen is attached to an aromatic or heteroaromatic ring, a common motif in kinase inhibitors and GPCR modulators.

Rationale for Method Selection: Palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. The choice of ligand and base is crucial and depends on the specific aryl halide used, but modern bulky phosphine ligands (e.g., XPhos, RuPhos) enable the coupling of a wide range of substrates under relatively mild conditions.

Detailed Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), 4-(Azetidin-1-ylcarbonyl)piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Addition of Reagents: Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed anhydrous solvent, such as toluene or dioxane (0.1 M).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the N-aryl product.

Section 3: Case Study Context — Impact on Biological Activity

While direct examples of approved drugs containing the precise 4-(Azetidin-1-ylcarbonyl)piperidine fragment are specific, the strategic replacement of other groups with an azetidinyl moiety is a well-documented strategy in drug optimization. For instance, in the development of CCR2 antagonists, a class of anti-inflammatory agents, divergent SAR studies on various heterocyclic replacements for a piperidine moiety were conducted to optimize potency while minimizing off-target effects, such as hERG channel inhibition.[11] In one study, the replacement of a 1,3-disubstituent on a piperidine with an azetidine moiety significantly impacted biological activity, demonstrating the profound influence of this small ring on target engagement.[7]

The 4-(Azetidin-1-ylcarbonyl)piperidine building block allows a research team to systematically probe these effects.

Logical Flow of an SAR Campaign

Caption: A typical workflow where the azetidinyl amide is evaluated against other cyclic amides.

By replacing a more common group (like a dimethylamide or a morpholinyl amide) with the azetidinyl amide from this building block, a medicinal chemist can systematically assess the impact on:

-

Target Potency: Does the more rigid, compact azetidine ring improve or hinder binding in the target pocket?

-

Selectivity: Does the unique profile of the azetidinyl amide reduce binding to off-targets?

-

Pharmacokinetics: Is aqueous solubility improved? Is the compound more or less susceptible to metabolism?

Conclusion

4-(Azetidin-1-ylcarbonyl)piperidine is more than a simple amine building block; it is a sophisticated tool for modern drug discovery. It provides a direct and reliable way to introduce a unique combination of two highly relevant pharmaceutical scaffolds. The piperidine core offers a robust and versatile attachment point, while the azetidinyl amide provides a means to finely tune critical drug-like properties, including solubility, metabolic stability, and conformational rigidity. The detailed protocols provided herein offer researchers a practical guide to leveraging this building block's full potential, enabling the efficient synthesis and optimization of next-generation therapeutics.

References

- Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.

- Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.

- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- RSC Publishing. Forward- and reverse-synthesis of piperazinopiperidine amide analogs.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.

- Future Medicine. Azetidines in medicinal chemistry: emerging applications and approved drugs.

- ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring.

- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Organic Chemistry Portal. Piperidine synthesis.

- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

- Longdom Publishing SL. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.

- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- PMC. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines.

- ChemBK. 4-(azetidin-1-yl)piperidine.

- Enamine. Azetidines.

- University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

- PharmaBlock. Azetidines in Drug Discovery.

- PubMed. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.

- Life Chemicals. Substituted Azetidines in Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PMC. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. login.medscape.com [login.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Azetidines - Enamine [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

amide coupling reactions with 4-(Azetidin-1-ylcarbonyl)piperidine

Application Note: Advanced Amide Coupling Strategies for 4-(Azetidin-1-ylcarbonyl)piperidine in Drug Discovery

Introduction & Rationale

In contemporary medicinal chemistry, the incorporation of polar, conformationally restricted motifs is a proven strategy to enhance metabolic stability, improve solubility, and modulate physicochemical properties. 4-(Azetidin-1-ylcarbonyl)piperidine serves as a highly valuable building block in this context. It features a secondary piperidine amine for targeted functionalization and a pre-installed azetidine amide that imparts rigidity and favorable hydrogen-bonding profiles.

However, coupling a carboxylic acid to a secondary amine like piperidine presents specific steric and electronic challenges compared to primary amines. The steric bulk surrounding the active nitrogen necessitates highly efficient carboxylic acid activation, and the choice of reagents directly impacts product yield, optical purity, and downstream purification. This Application Note provides field-proven, self-validating protocols for the efficient amide coupling of 4-(Azetidin-1-ylcarbonyl)piperidine, focusing on mechanistic causality and rigorous quality control.

Mechanistic Insights & Reagent Selection

The nucleophilicity of the secondary piperidine nitrogen is robust, but achieving quantitative conversion requires matching the coupling reagent to the specific properties of the carboxylic acid partner.

-

HATU / DIPEA: For sterically hindered or unreactive carboxylic acids, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[1]. The presence of the nitrogen atom in the triazole ring accelerates the reaction via a neighboring group effect, making it ideal for difficult secondary amine couplings[2].

-

T3P / Pyridine: When coupling chiral carboxylic acids (e.g., α-amino acids) where epimerization is a critical concern, Propylphosphonic anhydride (T3P) is the reagent of choice[3]. T3P forms a mixed anhydride that reacts cleanly with the piperidine amine, generating water-soluble phosphate byproducts that are easily removed while suppressing the formation of racemization-prone oxazolone intermediates[4].

-

EDC·HCl / HOBt: For large-scale synthesis, EDC·HCl paired with HOBt offers an economical and green chemistry route[5]. The primary causality for its use at scale is that both the reagent and its urea byproduct (1-Ethyl-3-(3-dimethylaminopropyl)urea) are highly water-soluble, allowing for purification via simple aqueous extraction without the need for chromatography[6].

Decision Workflow

To optimize yield and purity, the choice of coupling conditions must be logically dictated by the specific properties of the carboxylic acid partner.

Workflow for selecting the optimal amide coupling reagent based on acid properties.

Self-Validating Experimental Protocols

Protocol A: High-Reactivity Amidation using HATU/DIPEA

Causality: HATU is utilized for maximum activation of hindered acids. DIPEA (a sterically hindered, non-nucleophilic base) is used to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without competing for the active ester[1].

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

-

Activation: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at 0 °C.

-

Validation Check: The solution should immediately transition to a pale yellow color, visually confirming the formation of the active HOAt ester. Stir for 15 minutes.

-

-

Coupling: Add 4-(Azetidin-1-ylcarbonyl)piperidine (1.1 equiv, 1.1 mmol) as a solution in DMF (2.0 mL). Allow the reaction to warm to room temperature (20-25 °C).

-

Monitoring: Stir for 2–4 hours.

-

Validation Check: Perform LC-MS analysis. The reaction is deemed complete when the active ester mass disappears and the target product mass[M+H]+ dominates the chromatogram.

-

-

Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with:

-

1M aqueous HCl (2 × 15 mL) – Causality: Removes excess DIPEA and unreacted piperidine. Validate by checking the aqueous layer pH < 2.

-

Saturated aqueous NaHCO3 (2 × 15 mL) – Causality: Removes acidic byproducts and HOAt. Validate by checking the aqueous layer pH > 8.

-

Brine (15 mL) – Causality: Removes residual water and traces of DMF.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Epimerization-Free Amidation using T3P/Pyridine

Causality: T3P acts as a mild water scavenger and activating agent. Pyridine serves as both a base and a nucleophilic catalyst, minimizing the formation of oxazolone intermediates that lead to racemization[4].

-

Preparation: Dissolve the Chiral Carboxylic Acid (1.0 equiv, 10.0 mmol) and 4-(Azetidin-1-ylcarbonyl)piperidine (1.05 equiv, 10.5 mmol) in a mixture of EtOAc (20 mL) and Pyridine (3.0 equiv, 30.0 mmol).

-

Coupling: Cool the mixture to 0 °C. Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15–30 minutes.

-

Causality: Slow addition controls the mild exotherm associated with T3P activation, further suppressing epimerization[4].

-

-

Monitoring: Stir at room temperature for 12 hours.

-

Validation Check: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material spot (Ninhydrin active, turns brown/purple upon heating) must be completely consumed.

-

-

Workup: Quench the reaction with 0.5 M aqueous HCl (30 mL).

-

Causality: This partitions the product into the organic layer while purging pyridine and the water-soluble T3P phosphate byproducts[4].

-

-

Isolation: Separate the organic layer, wash with water (20 mL) and brine (20 mL), dry over MgSO4, and concentrate.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of the three primary coupling methodologies when applied to 4-(Azetidin-1-ylcarbonyl)piperidine.

| Coupling Reagent | Base | Solvent | Typical Yield (%) | Epimerization Risk | Scalability | Byproduct Removal Strategy |

| HATU | DIPEA | DMF / DCM | 85 – 95 | Moderate | Low (High Cost, Shock Sensitive) | Aqueous Wash / Column Chromatography |

| T3P (50% in EtOAc) | Pyridine | EtOAc / DCM | 80 – 90 | Very Low | High (Industrial Standard) | Simple Aqueous Wash (Phosphate salts) |

| EDC·HCl / HOBt | DIPEA / Et3N | DCM / DMF | 75 – 85 | Moderate | High | Simple Aqueous Wash (Water-soluble urea) |

References

-

Acid-Amine Coupling using T3P - Organic Synthesis Organic-Synthesis.com URL:[Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC - National Institutes of Health URL:[Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

HATU, DIPEA Peptide Coupling Mechanism Organic Chemistry - YouTube URL:[Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis Organic-Synthesis.com URL:[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

Application Note: Advanced Formulation Strategies for 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives

Executive Summary & Physicochemical Rationale

The 4-(azetidin-1-ylcarbonyl)piperidine scaffold has emerged as a privileged structural motif in modern drug discovery. It is prominently featured in the design of highly selective Monoacylglycerol Lipase (MAGL) inhibitors for neurodegenerative diseases[1] and allosteric MEK inhibitors for proliferative oncology targets[2].

However, translating these potent in vitro molecules into viable oral therapeutics presents a significant biopharmaceutical bottleneck. The rigid carboxamide linkage between the azetidine and piperidine rings establishes a robust intermolecular hydrogen-bonding network. This results in high crystal lattice energy (elevated melting points) and profound aqueous insolubility, typically classifying these derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds.

This Application Note details two field-proven formulation strategies to overcome these limitations: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) . The selection between these pathways is dictated by the specific lipophilicity (LogP) and thermal stability of the target derivative.

Formulation Decision Matrix

Before initiating formulation, the physicochemical profile of the specific 4-(azetidin-1-ylcarbonyl)piperidine derivative must be established to route it through the correct development pipeline.

Formulation decision tree for 4-(azetidin-1-ylcarbonyl)piperidine derivatives based on LogP.

Protocol A: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

Causality & Mechanistic Insight

For derivatives with LogP < 4.0 but exceptionally high melting points (>180°C), poor solubility is driven by crystal lattice energy rather than pure lipophilicity. We utilize Hot Melt Extrusion (HME) rather than Spray Drying because the strong hydrogen-bonding network of the azetidine-piperidine moiety often renders the API insoluble in volatile organic solvents (e.g., DCM/Methanol) required for spray drying.

We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier. The succinate groups of HPMCAS act as proton donors, forming strong non-covalent interactions with the basic nitrogen of the piperidine ring. This specific interaction provides anti-plasticization, locking the API in its high-energy amorphous state and preventing recrystallization upon storage or dissolution[3][4].

Self-Validating HME Protocol

-

Pre-blending: Geometrically mix the API and HPMCAS (typically 1:3 w/w ratio) with 5% w/w of a plasticizer (e.g., Vitamin E TPGS) to lower the glass transition temperature ( Tg ) of the polymer, preventing thermal degradation of the azetidine ring.

-

Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder.

-

Zone Temperatures: Ramp from 90°C (feed) to 160°C (die).

-

Screw Speed: 150 RPM.

-

-

In-line Validation (NIR): Utilize in-line Near-Infrared (NIR) spectroscopy at the die. Validation Check: Monitor the shift in the N-H and C=O overtone bands. A peak broadening confirms the disruption of the API's crystalline lattice and the successful formation of API-polymer hydrogen bonds in real-time.

-

Downstream Processing: Quench-cool the extrudate on a chill roll to rapidly freeze the polymer chain mobility, then mill through a 1.0 mm screen.

-

Release QC: Perform Powder X-Ray Diffraction (PXRD). The absence of Bragg peaks (a pure "halo" diffractogram) validates total amorphization[4].

Protocol B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanistic Insight

For highly lipophilic derivatives (LogP > 4.0) targeting the Central Nervous System (e.g., MAGL inhibitors), achieving high systemic exposure while bypassing hepatic first-pass metabolism is paramount. SMEDDS exploit the lipid absorption pathways. By dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms microemulsions (droplet size <100 nm) in the gastrointestinal tract. This small droplet size presents a massive surface area for absorption and promotes uptake via the intestinal lymphatic system, directly bypassing the liver[5][6].

Self-Validating SMEDDS Protocol

-

Excipient Screening (Equilibrium Solubility): Add excess API to various lipid vehicles (e.g., Capryol 90, Labrasol, Tween 80). Shake at 37°C for 48 hours, centrifuge, and quantify via HPLC. Rationale: The vehicle must maintain the drug in solution post-dispersion.

-

Ternary Phase Diagram Construction: Titrate mixtures of the selected Oil, Surfactant, and Co-surfactant with water. Identify the microemulsion region (clear, isotropic phase).

-

Formulation Assembly:

-

Mix Oil (e.g., Capryol 90, 30% w/w), Surfactant (e.g., Cremophor EL, 50% w/w), and Co-surfactant (e.g., Transcutol P, 20% w/w).

-

Dissolve the 4-(azetidin-1-ylcarbonyl)piperidine derivative into the mixture at 40°C under gentle magnetic stirring until optically clear.

-

-

Self-Emulsification Validation: Drop 1 mL of the SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 RPM).

-

Validation Check: The mixture must form a transparent microemulsion within 60 seconds. Measure via Dynamic Light Scattering (DLS). A Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2 validates a successful, stable SMEDDS capable of lymphatic transport.

-

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic enhancements observed in preclinical models (e.g., Sprague-Dawley rats, 10 mg/kg oral dose) when applying these formulation strategies to a model 4-(azetidin-1-ylcarbonyl)piperidine derivative.

| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC 0-24h (ng·h/mL) | Relative Bioavailability (%) | Primary Mechanism of Enhancement |

| Crystalline API (Aqueous Suspension) | 145 ± 22 | 4.0 | 850 ± 110 | 100% (Baseline) | N/A |

| ASD (HPMCAS Matrix) | 890 ± 65 | 1.5 | 4,250 ± 320 | 500% | Supersaturation maintenance; lattice disruption. |

| SMEDDS (Lipid Base) | 1,250 ± 95 | 1.0 | 6,100 ± 450 | 717% | Lymphatic transport; bypass of first-pass metabolism. |

Data represents aggregated preclinical PK profiles demonstrating the necessity of enabling formulations for this chemical class.

References

-

Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Journal of Medicinal Chemistry - ACS Publications[Link]

- Azetidines as MEK inhibitors for the treatment of proliferative diseases US P

- Solid pharmaceutical dispersions with enhanced bioavailability US P

-

Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide Molecular Pharmaceutics - ACS Publications[Link]

-

A Systematic Review of Piperine as a Bioavailability Enhancer ResearchGate [Link]

-

Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies ResearchGate [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 3. US8367118B2 - Solid pharmaceutical dispersions with enhanced bioavailability - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

improving reaction yield in 4-(Azetidin-1-ylcarbonyl)piperidine synthesis

Technical Support Center: Synthesis & Troubleshooting of 4-(Azetidin-1-ylcarbonyl)piperidine

Diagnostic Overview Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry due to their unique physicochemical profiles, high sp³ character, and conformational rigidity[1]. However, synthesizing azetidine amides—such as 4-(azetidin-1-ylcarbonyl)piperidine, a critical building block for various biologically active compounds[2]—presents distinct technical challenges.

As a Senior Application Scientist, I frequently see researchers struggle with low yields in this specific two-step sequence (amide coupling followed by Boc deprotection). The primary culprits are the high volatility of the azetidine free base, the susceptibility of the strained four-membered ring to undergo C-N bond cleavage (ring expansion)[3], and the extreme aqueous solubility of the final deprotected product[4]. This guide provides a mechanistically grounded, self-validating workflow to overcome these bottlenecks.

Mechanistic Pathway

Workflow for the synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine via T3P coupling.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low during the amide coupling step, even when LC-MS shows full consumption of 1-Boc-piperidine-4-carboxylic acid? A1: The issue is likely twofold: evaporative loss and competing ring-expansion pathways. Azetidine free base is highly volatile (boiling point ~61 °C). If you add a strong base like DIPEA to azetidine hydrochloride at room temperature, the exothermic neutralization can vaporize the azetidine, artificially lowering your stoichiometric equivalents. Furthermore, the azetidine ring possesses significant angle strain. Under certain coupling conditions (particularly with EDC·HCl), the intermediate can undergo C-N bond cleavage, forming an azafulvenium species that traps the amide oxygen to form ring-expanded 5,6-dihydro-4H-1,3-oxazine byproducts[3]. Solution: Switch your coupling agent to Propylphosphonic anhydride (T3P). T3P has been empirically proven to suppress this ring expansion, driving the reaction selectively toward N-acylation[3][5]. Always perform the initial neutralization at 0 °C.

Q2: How do I prevent product loss during the aqueous workup of the final deprotection step? A2: You must eliminate the aqueous workup entirely. The final product, 4-(azetidin-1-ylcarbonyl)piperidine, contains both a secondary amine and an amide, making it extremely polar and highly water-soluble. If you attempt a standard basic aqueous extraction after TFA or HCl deprotection, the product will partition heavily into the aqueous layer. Solution: Perform the deprotection using anhydrous 4N HCl in dioxane[3]. Because the resulting hydrochloride salt of the product is insoluble in ethereal solvents, it will precipitate directly out of the reaction mixture. This allows you to isolate the pure product via simple vacuum filtration[4].

Q3: Is it possible to use TFA instead of HCl for the Boc deprotection? A3: It is highly discouraged for this specific substrate. Attempted N-Boc deprotection of azetidine derivatives using Trifluoroacetic acid (TFA) has been documented to trigger unwanted ring-opening or expansion side reactions due to the formation of reactive trifluoroacetate adducts[3]. Anhydrous HCl in dioxane provides a cleaner, self-validating precipitation pathway.

Empirical Data: Coupling Agent Comparison

To highlight the causality behind reagent selection, the following table summarizes the performance of common coupling agents specifically for the synthesis of azetidine amides based on recent methodology studies[3][5].

| Coupling Reagent | Typical Yield (%) | Ring-Expansion Byproducts | Workup Complexity | Recommended Use Case |

| T3P (50% in EtOAc) | 85–95% | < 2% | Low (Water-soluble byproducts) | Primary recommendation for strained azetidines. |

| HATU | 70–80% | < 5% | High (Requires removal of tetramethylurea) | Acceptable for highly sterically hindered carboxylic acids. |

| EDC·HCl / HOBt | 65–75% | 5–15% | Moderate | Not recommended; promotes azafulvenium intermediate formation. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual and analytical in-process controls (IPCs) are embedded within the steps to ensure the chemistry is proceeding as intended.

Step 1: Synthesis of tert-Butyl 4-(azetidin-1-ylcarbonyl)piperidine-1-carboxylate

-

Preparation: In an oven-dried round-bottom flask under nitrogen, suspend 1-Boc-piperidine-4-carboxylic acid (1.0 equiv, 10 mmol) and azetidine hydrochloride (1.2 equiv, 12 mmol) in anhydrous Ethyl Acetate (50 mL).

-

Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise over 10 minutes.

-

Self-Validation Check: The cloudy suspension will transition to a clear solution as the azetidine free base is generated.

-

-

Activation: While maintaining the temperature at 0 °C, add T3P (50% wt. solution in EtOAc, 1.5 equiv, 15 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Self-Validation Check: Analyze via LC-MS. The UV trace will be weak (lack of chromophores), but the mass spectrum must show the complete disappearance of the starting material and a dominant peak at m/z 269 [M+H]⁺.

-

-

Workup: Wash the organic layer sequentially with 1M aqueous HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL). The T3P byproducts are highly water-soluble and will be completely removed. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale oil or white solid.

Step 2: Synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine Hydrochloride

-

Preparation: Dissolve the intermediate from Step 1 (1.0 equiv, ~9.5 mmol) in a minimum volume of anhydrous Dichloromethane (DCM) (10 mL).

-

Deprotection: Add 4N HCl in dioxane (10.0 equiv, 95 mmol) dropwise at room temperature. Stir the mixture vigorously for 2 to 4 hours.

-

Self-Validation Check: As the Boc group is cleaved and the secondary amine is protonated, the product will become insoluble in the DCM/dioxane mixture. A dense white precipitate will form, visually confirming the success of the deprotection.

-

-

Isolation: To ensure complete precipitation, add cold diethyl ether (30 mL) to the flask and stir for an additional 15 minutes.

-

Filtration: Filter the suspension through a sintered glass funnel. Wash the white filter cake with additional cold diethyl ether (2 x 15 mL) to remove any residual dioxane or cleaved tert-butyl byproducts.

-

Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 4 hours to yield pure 4-(azetidin-1-ylcarbonyl)piperidine hydrochloride. (Target LC-MS: m/z 169 [M+H]⁺).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Temperature for 4-(Azetidin-1-ylcarbonyl)piperidine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine and its derivatives. This amide coupling reaction, while fundamental, presents unique challenges where temperature is a critical, often misunderstood, parameter. The interplay between the nucleophilicity of the piperidine nitrogen and the electrophilicity of the activated azetidine carbonyl species is highly sensitive to thermal conditions. Inappropriate temperature control is a primary driver of low yields, incomplete reactions, and difficult-to-remove impurities.

This guide is structured to provide direct, actionable insights for researchers at the bench. We will move from high-level frequently asked questions to a deep-dive troubleshooting section, culminating in detailed experimental protocols. Our goal is to empower you to not only solve immediate experimental issues but also to understand the underlying chemical principles, enabling you to proactively design robust and efficient synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard starting temperature for coupling piperidine with an activated azetidine carboxylic acid?

A2: For most standard amide coupling reactions involving coupling agents like EDC or HATU, a starting temperature of 0 °C is recommended.[1] This is particularly crucial during the initial activation of the carboxylic acid and the subsequent addition of the piperidine. The rationale is to control the initial exothermic reaction and to minimize potential side reactions of the highly reactive activated ester intermediate, such as epimerization if chiral centers are present.[2] After the initial addition, the reaction is typically allowed to warm to room temperature (20-25 °C) and monitored for completion.[2]

Q2: Why is my reaction still sluggish at room temperature?

A2: Sluggish reactions at room temperature can stem from several factors, with steric hindrance being a primary culprit.[3] Either the piperidine ring or the azetidine derivative may possess bulky substituents near the reaction centers, impeding the approach of the nucleophile to the electrophile.[4] In such cases, a moderate increase in temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome this steric barrier and increase the reaction rate.[5] Before increasing the heat, however, ensure your coupling agents are active and that the pH of the reaction is appropriate (typically slightly basic).[2]

Q3: Can running the reaction at a higher temperature compromise my product's purity?

A3: Absolutely. While heat can accelerate the desired reaction, it can also disproportionately accelerate side reactions.[6] Common temperature-induced side reactions include the decomposition of coupling agents, the formation of N-acylurea byproducts (with carbodiimides), and potential degradation of sensitive functional groups on your substrates.[2] Therefore, any increase in temperature should be done incrementally and with careful monitoring by TLC or LC-MS to find the optimal balance between reaction rate and purity.

Q4: How does the choice of acylating agent affect the optimal temperature?

A4: The reactivity of the acylating agent is paramount. If you are using a highly reactive azetidine-1-carbonyl chloride, the reaction is often fast and highly exothermic. Strict temperature control, starting at 0 °C or even lower, is necessary to prevent runaway reactions and the formation of byproducts.[7] Conversely, if you are performing a direct thermal condensation of a carboxylic acid and piperidine (without coupling agents), very high temperatures are required, which is generally not recommended due to the high potential for side reactions.[1] The most common scenario, using coupling agents, offers the best balance of reactivity and control, making it highly amenable to temperature optimization.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis.

| Problem | Potential Cause & Explanation | Suggested Solution |

| Low or No Product Formation | Insufficient Thermal Energy: The activation energy barrier is too high for the reaction to proceed at a meaningful rate at low temperatures, often due to steric hindrance.[3] | Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from RT to 40 °C, then to 55 °C). Monitor at each step by LC-MS to see if product formation begins. For very stubborn couplings, refluxing in a suitable solvent may be required, but this is a last resort.[8] |

| Reaction Stalls / Incomplete Conversion | Equilibrium or Deactivation: The reaction may have reached equilibrium, or one of the reagents (often the activated ester) may be slowly degrading at room temperature over a long reaction time. | After confirming the stall with LC-MS, gently heating the reaction mixture (e.g., to 40 °C) for a few hours can often push it to completion.[9] Ensure your reagents are fresh and anhydrous, as moisture can prematurely quench the activated species.[1] |

| Multiple Byproducts Observed via LC-MS | Excessive Temperature: You are likely accelerating one or more side reactions. The activated carboxylic acid intermediate may be rearranging or reacting with other species, or the product itself might be unstable at the reaction temperature.[6] | Immediately reduce the reaction temperature. If you are running the reaction at elevated temperatures, try running it at room temperature for a longer duration. If you started at 0 °C and warmed to RT, try maintaining the reaction at 0 °C for several hours before slowly warming. Using additives like HOBt or Oxyma can stabilize the activated intermediate and reduce side reactions.[2] |

| Loss of Chiral Purity (Epimerization) | Base and/or Temperature Driven Racemization: If your azetidine or piperidine contains a chiral center alpha to a carbonyl or other activating group, the combination of base and elevated temperature can lead to epimerization. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (0 °C is ideal).[2] Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed side reactions.[10] |

Illustrative Temperature Effects on a Typical Synthesis

The following data, based on a model reaction of N-Boc-piperidine-4-carboxylic acid with azetidine using HATU as a coupling agent, illustrates the trade-off between reaction rate, yield, and purity.

| Temperature (°C) | Avg. Reaction Time (h) | Isolated Yield (%) | Product Purity (LC-MS, %) | Key Observation |

| 0 → 25 | 18 | 75% | 98% | Clean reaction, but slow. |

| 40 | 6 | 92% | 97% | Optimal balance of speed and purity. |

| 60 | 2 | 94% | 91% | Faster conversion, but noticeable increase in a key impurity. |

| 80 | 1 | 85% | 78% | Rapid reaction, but significant product degradation and side reactions. |

Note: This data is illustrative and actual results will vary based on specific substrates, solvents, and coupling agents used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (EDC/Oxyma)

This protocol provides a robust starting point for the synthesis.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azetidine carboxylic acid derivative (1.0 eq) and OxymaPure (1.2 eq).

-

Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. This "activation" step forms the reactive Oxyma-ester.

-

Coupling: In a separate flask, dissolve the piperidine derivative (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture at 0 °C.